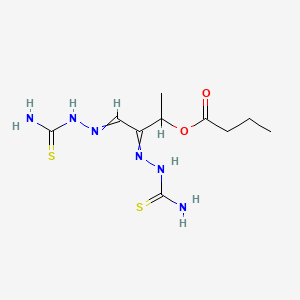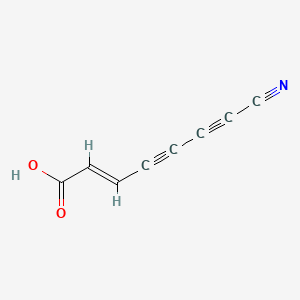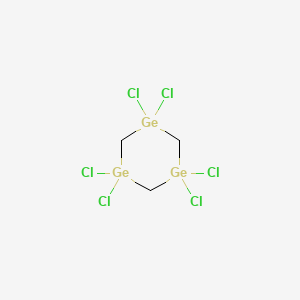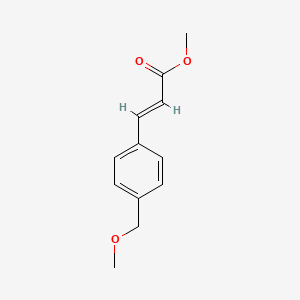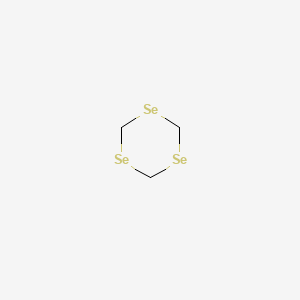
N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride is a derivative of 1-deoxynojirimycin, a potent glucose analog known for its inhibitory effects on α-glucosidase I and II . This compound is primarily used as a ligand for the purification of glucosidase enzymes, utilizing its carboxypentyl groups for affinity chromatography resin linkage .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride involves the introduction of a carboxypentyl group to the 1-deoxynojirimycin molecule. This process typically includes the following steps:
Protection of Hydroxyl Groups: The hydroxyl groups of 1-deoxynojirimycin are protected using suitable protecting groups.
Introduction of Carboxypentyl Group: The protected 1-deoxynojirimycin is then reacted with a carboxypentyl halide under basic conditions to introduce the carboxypentyl group.
Deprotection: The protecting groups are removed to yield N-(5-Carboxypentyl)-deoxymannojirimycin.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The compound is then purified using techniques such as crystallization and chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the carboxypentyl group.
Substitution: The compound can undergo substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Substitution reactions often involve halides and nucleophiles under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Wissenschaftliche Forschungsanwendungen
N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride has a wide range of scientific research applications:
Wirkmechanismus
N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride exerts its effects by inhibiting α-glucosidase I and II. The carboxypentyl group allows the compound to bind to the active site of the enzyme, preventing the hydrolysis of glucose molecules. This inhibition disrupts the normal function of glucosidase enzymes, affecting glycoprotein processing and glucose metabolism .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Deoxynojirimycin: A potent glucose analog that inhibits α-glucosidase I and II.
N-Methyl-N-(5-carboxypentyl)-1-deoxynojirimycin: Another derivative used for glucosidase purification.
Uniqueness
N-(5-Carboxypentyl)-deoxymannojirimycin hydrochloride is unique due to its carboxypentyl group, which enhances its binding affinity to glucosidase enzymes. This makes it a more effective ligand for enzyme purification compared to other derivatives .
Eigenschaften
Molekularformel |
C12H23NO6 |
|---|---|
Molekulargewicht |
277.31 g/mol |
IUPAC-Name |
6-[(3R,4R,5S)-3,4,5-trihydroxy-2-(hydroxymethyl)piperidin-1-yl]hexanoic acid |
InChI |
InChI=1S/C12H23NO6/c14-7-8-11(18)12(19)9(15)6-13(8)5-3-1-2-4-10(16)17/h8-9,11-12,14-15,18-19H,1-7H2,(H,16,17)/t8?,9-,11+,12+/m0/s1 |
InChI-Schlüssel |
KTNVTDIFZTZBJY-YSHPNHJBSA-N |
Isomerische SMILES |
C1[C@@H]([C@H]([C@@H](C(N1CCCCCC(=O)O)CO)O)O)O |
Kanonische SMILES |
C1C(C(C(C(N1CCCCCC(=O)O)CO)O)O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


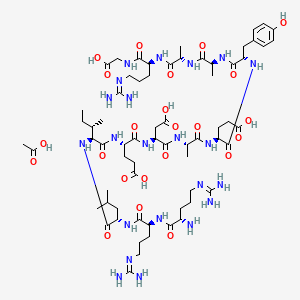
![[(1R,2R,4S)-4-[(2R)-2-[(1R,9S,12S,15R,16E,18R,19R,21R,23S,24Z,26E,28E,30S,32S,35R)-1,18-dihydroxy-19,30-dimethoxy-15,17,21,23,29,35-hexamethyl-2,3,10,14,20-pentaoxo-11,36-dioxa-4-azatricyclo[30.3.1.04,9]hexatriaconta-16,24,26,28-tetraen-12-yl]propyl]-2-methoxycyclohexyl] 2,2,5-trimethyl-1,3-dioxane-5-carboxylate](/img/structure/B14756055.png)

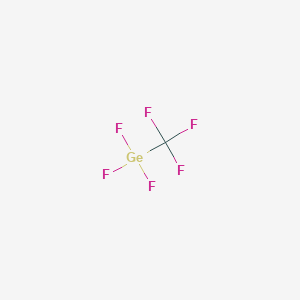
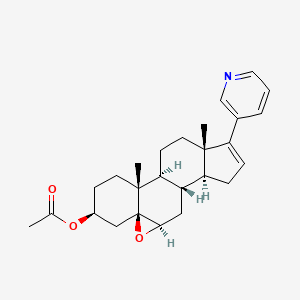

![6-[(2,2-Dimethyl-1-oxopropyl)amino]-2-pyridinecarboxylate](/img/structure/B14756108.png)

![(3E)-3-[(3-nitrophenyl)methylidene]oxolan-2-one](/img/structure/B14756118.png)
